Superior Human Plasma Stability of Val-Cit-PAB Linkers vs. Other Dipeptide and Non-Peptide Linkers
Val-Cit-PAB linkers demonstrate superior stability in human plasma relative to other peptide and non‑peptide cleavable linkers [1]. While direct comparative half‑life data for free MC-Val-Cit-PAB is limited, the Val‑Cit dipeptide sequence is known for its high stability in systemic circulation . In contrast, pH‑sensitive hydrazone linkers and disulfide linkers are prone to deconjugation in circulation, leading to off‑target toxicity [2]. The Val-Cit-PAB system remains stable in plasma and is selectively cleaved by cathepsin B within the lysosome [3].
| Evidence Dimension | Plasma stability |
|---|---|
| Target Compound Data | High stability; specific cleavage by cathepsin B only |
| Comparator Or Baseline | Hydrazone and disulfide linkers (e.g., SPDB) |
| Quantified Difference | Not quantified for free linker; however, disulfides are cleaved by high glutathione levels in cytosol, leading to premature release [2] |
| Conditions | Human plasma (in vitro) and in vivo circulation |
Why This Matters
High systemic stability minimizes premature payload release, reducing off‑target toxicity and improving the therapeutic index of the ADC.
- [1] AxisPharm. (2025). Cleavable Cross Linkers - Peptide Linkers. View Source
- [2] NJ Bio, Inc. (2020). Linkers for ADCs. View Source
- [3] AxisPharm. (2025). Val-Cit-PAB Linkers. View Source
